molecular formula C17H18O6 B12866804 3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

Cat. No.: B12866804
M. Wt: 318.32 g/mol
InChI Key: IHEYOUFZWFHEBI-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one is an organic compound characterized by the presence of two aromatic rings connected by a three-carbon chain. The compound features methoxy groups on one aromatic ring and hydroxy groups on the other, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2,4,6-trihydroxyacetophenone.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the carbon-carbon bond between the aromatic rings.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one involves:

    Molecular Targets: The compound may interact with enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to oxidative stress and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1-(2,4-dihydroxyphenyl)propan-1-one: Lacks one hydroxy group compared to the target compound.

    3-(3,4-Dimethoxyphenyl)-1-(2,6-dihydroxyphenyl)propan-1-one: Lacks one hydroxy group compared to the target compound.

    3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)propan-1-one: Contains methoxy groups instead of hydroxy groups.

Uniqueness

3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one is unique due to the presence of both methoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

InChI

InChI=1S/C17H18O6/c1-22-15-6-4-10(7-16(15)23-2)3-5-12(19)17-13(20)8-11(18)9-14(17)21/h4,6-9,18,20-21H,3,5H2,1-2H3

InChI Key

IHEYOUFZWFHEBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)OC

Origin of Product

United States

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